![molecular formula C10H10N2O B3106772 Spiro[azetidine-3,3'-indolin]-2'-one CAS No. 1603067-29-3](/img/structure/B3106772.png)
Spiro[azetidine-3,3'-indolin]-2'-one
Overview
Description
Spiro[azetidine-3,3'-indolin]-2'-one is a structurally unique compound featuring a four-membered azetidine ring fused with an indolin-2-one moiety via a spiro junction. Notably, its asymmetric synthesis was achieved via a copper(I)-catalyzed Kinugasa/aryl C-C coupling cascade reaction, yielding enantiomerically enriched derivatives with high yields and selectivity . The compound's rigid spirocyclic structure imparts conformational constraints, enhancing binding specificity to biological targets. Recent studies highlight its role as a fusion inhibitor and kinase inhibitor, with derivatives like 1-isobutyryl-1'-((1-(4,4,4-trifluorobutyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)this compound demonstrating preclinical promise in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic strategies have been developed for the preparation of spiro[azetidine-3,3’-indolin]-2’-one. One notable method involves a copper-catalyzed C-H/Ar-H functionalization, which was demonstrated by Tayler et al. in 2012 . Another approach, developed by Li and co-workers in 2021, utilizes a [3+1] cyclization reaction of oxindolyl azaoxylallyl cations with sulfur ylides, yielding spiro[azetidine-3,3’-indolin]-2,2’-diones with high diastereoselectivity . Recently, Bach et al. showcased a visible light-mediated dearomative hydrogen atom abstraction/cyclization cascade reaction of indoles to synthesize spiro[azetidine-3,3’-indolin]-2-ones .
Industrial Production Methods: While specific industrial production methods for spiro[azetidine-3,3’-indolin]-2’-one are not well-documented, the synthetic routes mentioned above provide a foundation for potential scale-up processes. The use of copper catalysis and visible light-mediated reactions suggests that these methods could be adapted for larger-scale production with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions: Spiro[azetidine-3,3’-indolin]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex reaction mechanisms, often leading to the formation of diverse products.
Common Reagents and Conditions: Common reagents used in the reactions involving spiro[azetidine-3,3’-indolin]-2’-one include copper catalysts, sulfur ylides, and visible light sources . Reaction conditions often involve specific solvents such as acetonitrile (MeCN) and tetrahydrofuran (THF), as well as bases like lithium tert-butoxide (LiOtBu) .
Major Products: The major products formed from reactions involving spiro[azetidine-3,3’-indolin]-2’-one include spiro[azetidine-3,3’-indolin]-2,2’-diones and other spirocyclic derivatives . These products are often obtained with high diastereoselectivity and enantioselectivity, making them valuable intermediates for further synthetic applications.
Scientific Research Applications
Spiro[azetidine-3,3’-indolin]-2’-one has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex spirocyclic compounds . In biology and medicine, its unique structure and bioactivity make it a potential candidate for drug discovery and development . The compound’s ability to improve physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability further enhances its appeal in pharmaceutical research .
Mechanism of Action
The mechanism of action of spiro[azetidine-3,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, the compound’s structural features suggest that it may interact with proteins and enzymes involved in various biological processes . Molecular docking studies have shown that similar spirocyclic compounds can bind to active sites of target proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Spiro Compounds
Spiro[1,3-dioxane-2,3'-indolin]-2'-one
- Structure : Contains a six-membered 1,3-dioxane ring instead of azetidine.
- Synthesis : Prepared via molecular iodine-catalyzed cyclization .
Spiro[pyrrolidine-3,3'-oxindole]
- Structure : Features a five-membered pyrrolidine ring.
- Synthesis : Synthesized via sulfonylation and cyclization reactions, often using sodium hydride or lithium hexamethyldisilazane .
- Key Differences : The pyrrolidine ring introduces a basic nitrogen, which may improve pharmacokinetic properties (e.g., oral bioavailability) but increase metabolic susceptibility. These compounds exhibit potent 5-HT6 receptor antagonism, a target for neurological disorders .
- Bioactivity : IC50 values for 5-HT6 binding range from 10–100 nM, surpassing azetidine derivatives in CNS-targeted applications .
Spiro[cyclopropane-1,3'-indolin]-2'-one
- Structure : Incorporates a strained cyclopropane ring.
- Synthesis : Derived from 1,3-dipolar cycloadditions or multi-component reactions .
- Key Differences: The cyclopropane's high ring strain enhances electrophilicity, enabling covalent interactions with biological targets. This compound class shows nanomolar antiproliferative activity against cancer cell lines (e.g., IC50 < 20 μM in HT-29 colon cancer) .
- Drawbacks : Increased reactivity may lead to off-target effects or instability in vivo compared to azetidine analogues .
Anticancer Activity
- Spiro[azetidine-3,3'-indolin]-2'-one: Derivatives inhibit PLK4 kinase (IC50 ~ 5 nM) and demonstrate oral efficacy in xenograft models .
Antiviral and Antibacterial Activity
- This compound : Acts as a fusion inhibitor against enveloped viruses (e.g., SARS-CoV-2) by disrupting host-pathogen membrane interactions .
- Spiro[indoline-3,2'-quinazoline]-2,4'-dione : Shows Gram-positive antibacterial activity (MIC = 2–8 μg/mL) via topoisomerase inhibition .
Neurological Targets
Biological Activity
Spiro[azetidine-3,3'-indolin]-2'-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
This compound is characterized by a spiro connection between an azetidine ring and an indoline moiety. This structural configuration contributes to its reactivity and interaction with various biological targets. The molecular formula of this compound is CHNO.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in the following areas:
- Antiviral Activity : Compounds in this class have shown potential as antiviral agents, specifically against respiratory syncytial virus (RSV) and SARS-CoV-2. Studies suggest that these compounds may interfere with viral replication mechanisms through their interactions with viral proteins and enzymes involved in the replication process .
- Anticancer Properties : Several derivatives have demonstrated antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). For instance, specific compounds have shown IC values comparable to established chemotherapeutics like 5-fluorouracil .
- Mechanisms of Action : The mechanisms underlying these biological activities include multi-target inhibitory properties against key receptors such as EGFR and VEGFR-2. Flow cytometry analyses have indicated that these compounds can induce apoptosis and necrosis in cancer cells .
Synthesis Methods
Various synthetic strategies have been developed for the preparation of this compound derivatives. Notable methods include:
- Staudinger Reaction : This method involves the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and organic bases to generate bis-aryl spiro[azetidine-2,3′-indoline]-2′,4-diones .
- Copper(I)-Catalyzed Reactions : Recent advancements have introduced copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling reactions to produce densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity .
Antiviral Efficacy Against SARS-CoV-2
A study evaluated the antiviral efficacy of synthesized spiro-indole derivatives against SARS-CoV-2. Compound 6f was identified as particularly potent, exhibiting activity approximately 3.3 times more effective than standard treatments like chloroquine .
Antiproliferative Studies
In vitro studies on MCF7 cells revealed that compound 6m had an IC value of 3.597 μM, indicating strong antiproliferative activity comparable to sunitinib . These findings highlight the potential of this compound derivatives in cancer therapeutics.
Comparative Analysis
The following table summarizes the biological activities and structural features of selected compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Azetidine fused with indoline | Antiviral and anticancer properties |
Spiro[indoline-2-one] | Indoline structure with carbonyl | Diverse biological activities including antimicrobial |
Spiro[oxindole] | Oxindole core structure | Antiviral and anticancer activities |
Spiro[azetidine-2,4-dione] | Similar azetidine structure | Notable cytotoxicity against breast cancer cells |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Spiro[azetidine-3,3'-indolin]-2'-one derivatives?
The synthesis involves alkylation reactions under basic conditions (e.g., K₂CO₃ in MeCN or NaH in DMF) to form the spirocyclic core. Key intermediates are prepared via T3P-mediated amidation and palladium-catalyzed intramolecular α-arylization, achieving yields up to 68.4%. For example, intermediate 4 is synthesized through sequential substitution, hydrogenation, and cyclization .
Q. How does the carbonyl group in this compound derivatives influence antiviral activity?
The carbonyl group is critical for RSV inhibition. Replacing it with hydrogen (e.g., compounds 5e and 5f) reduced activity by 10-fold (EC₅₀ = 0.20–0.18 μM vs. BMS-433771’s 0.15 nM), suggesting its role in hydrogen bonding with the RSV fusion protein .
Q. What in vitro assays are used to evaluate anti-RSV activity?
Cytopathic effect (CPE) assays in HEp-2 cells measure EC₅₀ values. For instance, compound 14h demonstrated an EC₅₀ of 0.8 nM, validated via dose-response curves and viral load quantification .
Q. Which structural modifications improve metabolic stability in these derivatives?
Introducing spiro-azetidine rings reduces planarity, enhancing metabolic stability. Compound 14h showed low clearance (0.6 L/h/kg) and high oral bioavailability (71%) in mice, attributed to conformational constraints .
Advanced Research Questions
Q. How do electronic effects of substituents impact RSV inhibitory activity?
Electron-withdrawing groups (e.g., 5-CN, 5-CF₃) reduce activity by disrupting charge interactions, while electron-donating groups (e.g., 5-Br) enhance potency. Compound 6h (5-Br) exhibited a 7-fold increase in activity (EC₅₀ = 2.1 nM) compared to 5a (15 nM) due to optimized electronic interactions .
Q. What strategies address synthetic challenges in spiro-azetidine ring formation?
Over 250 experiments optimized reaction conditions for azetidine ring closure, including T3P-mediated amidation and Pd-catalyzed α-arylylation. Critical parameters include solvent polarity (DMF vs. MeCN) and base selection (NaH vs. K₂CO₃) to control regioselectivity .
Q. How was compound 14h validated in vivo, and what were the outcomes?
In a Balb/c mouse RSV challenge model, 14h (50 mg/kg orally) reduced lung viral load by 3.9 log units, surpassing BMS-433771 (1.2 log reduction). Complete viral clearance was observed in some subjects, linked to its high AUC (1,200 ng·h/mL) and bioavailability .
Q. What methodologies confirm stereochemistry in spiro-azetidine derivatives?
X-ray crystallography and 2D NMR (e.g., NOESY) resolve stereochemistry. For example, the spiro-junction in 14h was validated via crystallographic data, ensuring the bioactive conformation .
Q. How does steric hindrance at the 5-position of benzimidazole affect activity?
Bulky substituents (e.g., 5-cyclohexyl in 6c) abolish activity due to steric clashes with the RSV F protein binding pocket. In contrast, smaller groups (e.g., 5-Br in 6h) improve binding without hindrance .
Q. What PK/PD parameters were prioritized during lead optimization?
Key parameters included AUC, clearance, and volume of distribution. Compound 14h achieved a 71% oral bioavailability in mice, with a half-life (t₁/₂) of 4.2 hours, balancing efficacy and dosing frequency .
Q. Methodological Notes
- SAR Analysis : Activity trends are derived from systematic substitution at the 5-position of benzimidazole, coupled with CPE assay validation .
- In Vivo Modeling : RSV-infected Balb/c mice are treated orally, with viral load quantified via qRT-PCR in lung homogenates .
- Stereochemical Analysis : NOESY correlations and X-ray diffraction confirm spatial arrangements critical for target engagement .
Properties
IUPAC Name |
spiro[1H-indole-3,3'-azetidine]-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHWYOLXENRFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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